N1,N2-Diethylbenzene-1,2-diamine
Overview
Description
N1,N2-Diethylbenzene-1,2-diamine: is an organic compound with the molecular formula C10H16N2. It is a derivative of benzene, where two ethyl groups are attached to the nitrogen atoms of a 1,2-diamine structure. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multi-step Synthesis:
Industrial Production Methods:
Industrial production of N1,N2-Diethylbenzene-1,2-diamine typically involves the same multi-step synthesis but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- N1,N2-Diethylbenzene-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: Oxidation can lead to the formation of corresponding nitroso or nitro compounds.
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Reduction:
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: Reduction can yield amine derivatives.
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Substitution:
- The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Common Reagents: Alkyl halides, acyl chlorides.
Scientific Research Applications
Chemistry:
- N1,N2-Diethylbenzene-1,2-diamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology:
- In biological research, this compound is used to study enzyme interactions and as a ligand in the formation of metal complexes .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of N1,N2-Diethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The ethyl groups attached to the nitrogen atoms can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
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N1,N2-Dimethylbenzene-1,2-diamine:
- Similar structure but with methyl groups instead of ethyl groups.
Comparison: N1,N2-Diethylbenzene-1,2-diamine has larger alkyl groups, which can affect its reactivity and binding properties.
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N1,N2-Dipropylbenzene-1,2-diamine:
- Similar structure but with propyl groups.
Comparison: The longer alkyl chains in N1,N2-Dipropylbenzene-1,2-diamine can lead to different physical and chemical properties.
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N1,N2-Dibutylbenzene-1,2-diamine:
- Similar structure but with butyl groups.
Comparison: The bulkier butyl groups can significantly alter the compound’s solubility and interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, biological research, medicinal chemistry, and industrial processes.
Properties
IUPAC Name |
1-N,2-N-diethylbenzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-11-9-7-5-6-8-10(9)12-4-2/h5-8,11-12H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIKMXSHWSOFON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494441 | |
Record name | N~1~,N~2~-Diethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24340-87-2 | |
Record name | N1,N2-Diethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24340-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~,N~2~-Diethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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